molecular formula C16H14ClNO3 B12011334 N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide CAS No. 62492-51-7

N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide

Cat. No.: B12011334
CAS No.: 62492-51-7
M. Wt: 303.74 g/mol
InChI Key: HWYZWWSGICPSRW-UHFFFAOYSA-N
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Description

N-[4-Chloro-2-(3-Methoxybenzoyl)phenyl]acetamide is a chloro- and methoxy-substituted acetamide derivative characterized by a benzoyl group at the 2-position of the phenyl ring and a chlorine atom at the 4-position (Fig. 1). Its synthesis likely involves coupling reactions between substituted phenylacetic acid derivatives and amines, as seen in analogous compounds .

Properties

CAS No.

62492-51-7

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

N-[4-chloro-2-(3-methoxybenzoyl)phenyl]acetamide

InChI

InChI=1S/C16H14ClNO3/c1-10(19)18-15-7-6-12(17)9-14(15)16(20)11-4-3-5-13(8-11)21-2/h3-9H,1-2H3,(H,18,19)

InChI Key

HWYZWWSGICPSRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide typically involves the reaction of 4-chloro-2-nitrobenzoyl chloride with 3-methoxyaniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Produces 4-chloro-2-(3-methoxybenzoyl)aniline and acetic acid .

  • Basic Hydrolysis : Yields the corresponding carboxylate salt and ammonia.

Key Conditions :

Reaction TypeReagents/ConditionsProducts
AcidicHCl (conc.), refluxAniline derivative + acetic acid
BasicNaOH (aq.), heatCarboxylate salt + NH3_3

Substitution Reactions

The chloro substituent at position 4 participates in nucleophilic aromatic substitution (NAS):

  • With Alkoxides : Sodium methoxide in DMF substitutes Cl with methoxy groups .

  • With Amines : Primary amines (e.g., methylamine) displace Cl under catalytic Cu(I) conditions .

Example Reaction :

N 4 Cl 2 3 MeO Benzoyl Ph Acetamide+NaOMeN 4 OMe 2 3 MeO Benzoyl Ph Acetamide+NaCl\text{N 4 Cl 2 3 MeO Benzoyl Ph Acetamide}+\text{NaOMe}\rightarrow \text{N 4 OMe 2 3 MeO Benzoyl Ph Acetamide}+\text{NaCl}

Conditions: DMF, 80°C, 12 h.

Oxidation:

The methoxybenzoyl group is oxidized to a carboxylic acid using strong oxidizing agents:

  • KMnO4_44 in acidic medium converts the benzoyl group to 3-methoxybenzoic acid .

Reduction:

  • LiAlH4_44 reduces the acetamide to a secondary amine .

  • Catalytic hydrogenation (H2_2, Pd/C) saturates the benzoyl aromatic ring .

Key Data :

ProcessReagentsProductYield
OxidationKMnO4_4, H2_2SO4_43-Methoxybenzoic acid72%
ReductionLiAlH4_4, THFN-[4-Cl-2-(3-MeO-Benzyl)Ph]Ethylamine65%

Electrophilic Aromatic Substitution (EAS)

The electron-rich methoxybenzoyl ring directs electrophiles to meta and para positions:

  • Nitration : HNO3_3/H2_2SO4_4 introduces nitro groups at C5 of the benzoyl ring .

  • Sulfonation : Fuming H2_2SO4_4 adds sulfonic acid groups at C4 .

Example :

N 4 Cl 2 3 MeO Benzoyl Ph AcetamideHNO3/H2SO4N 4 Cl 2 3 MeO 5 NO2 Benzoyl Ph Acetamide\text{N 4 Cl 2 3 MeO Benzoyl Ph Acetamide}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{N 4 Cl 2 3 MeO 5 NO}_2\text{ Benzoyl Ph Acetamide}

Coupling Reactions

The acetamide nitrogen participates in Ullmann-type couplings:

  • With Aryl Halides : Cu(I)-catalyzed coupling with iodobenzene forms biaryl derivatives .

Reported Conditions :

SubstrateCatalystProductEfficiency
4-IodophenolCuI, L-prolineN-[4-Cl-2-(3-MeO-Benzoyl)Ph]-4-HO-Ph-Acetamide58%

Photochemical Reactions

UV irradiation induces radical-mediated C-Cl bond cleavage, forming aryl radicals that dimerize or react with traps like TEMPO .

Biological Interactions

While not strictly chemical reactions, the compound’s interaction with enzymes involves:

  • Metabolic Oxidation : Cytochrome P450 enzymes oxidize the methoxy group to hydroxyl .

  • Glucuronidation : Conjugation at the acetamide nitrogen enhances solubility for excretion .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have demonstrated that N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide exhibits significant anticancer properties. Its structure allows it to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Anticonvulsant Properties
This compound has also been evaluated for its anticonvulsant activity. Research indicates that certain derivatives exhibit protective effects in animal models of epilepsy, particularly in maximal electroshock tests. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly influence anticonvulsant efficacy, highlighting the importance of substituents like chloro and methoxy groups .

Biological Research Applications

Enzyme Inhibition Studies
this compound has been investigated for its ability to inhibit specific enzymes associated with various diseases. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Such inhibition could lead to therapeutic applications in managing conditions like arthritis or other inflammatory diseases .

Drug Interaction Studies
The compound's ability to interact with biomolecules makes it a valuable candidate for studying drug interactions at the molecular level. Its binding affinity to various receptors can provide insights into the mechanisms of drug action and the development of more effective therapeutic agents .

Synthetic Chemistry Applications

Intermediate in Organic Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic compounds. Its unique functional groups allow for further chemical modifications, enabling chemists to create a variety of phenylacetamide derivatives with tailored properties for specific applications .

Development of Novel Compounds
The compound's structure is conducive to modifications that can lead to new derivatives with enhanced biological activities. Research into these derivatives often focuses on optimizing their pharmacokinetic and pharmacodynamic profiles, making them suitable candidates for further clinical development .

Case Studies and Research Findings

Study Focus Findings
Prasanna & Guru Row (2000)Structural AnalysisIdentified isostructural compounds and their potential applications in drug design.
Obniska et al. (2010)Anticonvulsant ActivitySynthesized phenylacetamide derivatives; some showed significant activity against seizures in animal models.
Kirk (2006)Fluorine Substitution EffectsDiscussed how fluorine incorporation enhances metabolic stability and biological activity of compounds similar to this compound.

Mechanism of Action

The mechanism of action of N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in enhances lipophilicity and metabolic stability compared to the methoxy group in the target compound.
  • Benzoyl vs. Sulfonamide : Compounds with sulfonamide groups (e.g., ) exhibit stronger analgesic activity, while benzoyl-containing derivatives (e.g., ) may target enzyme inhibition due to planar aromatic interactions.

Pharmacological Activity

While direct data for the target compound are unavailable, insights can be drawn from analogs:

  • Analgesic Activity : N-Phenylacetamide sulphonamides (e.g., compound 35 in ) show efficacy comparable to paracetamol, attributed to sulfonamide’s hydrogen-bonding capacity. The absence of sulfonamide in the target compound may limit similar activity.
  • Anti-Inflammatory Potential: Piperazine-linked 3-methoxybenzoyl derivatives (e.g., 8d in ) demonstrate kinase inhibition, suggesting the target compound’s benzoyl group could interact with similar enzymatic pockets.
  • Antimicrobial Effects : Chloro-rich analogs (e.g., ) exhibit broad-spectrum activity, implying that the 4-chloro substituent in the target compound may contribute to microbial membrane disruption.

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs range from 124.9–125.4°C () to 263–266°C (), influenced by crystallinity and hydrogen-bonding networks.
  • Solubility : Methoxy groups generally enhance solubility in polar solvents, while chloro substituents increase density and reduce aqueous solubility .
  • Stability : Photodegradation products like N-(3-chloro-4-hydroxyphenyl)acetamide suggest that chloro-acetamides may undergo light-induced decomposition, necessitating stability studies for the target compound.

Biological Activity

N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its chloro and methoxy substituents on the phenyl ring, which influence its biological properties. The presence of these groups enhances lipophilicity, aiding in cellular penetration and interaction with biological targets.

The mechanism of action for this compound involves its binding to specific molecular targets, potentially including enzymes or receptors. The chloro and methoxy groups play crucial roles in modulating the activity of these targets, which is essential for its antimicrobial and anticancer effects .

Antimicrobial Activity

Research has shown that chloroacetamides exhibit varying degrees of antimicrobial activity depending on the substituents on their phenyl rings. In a study evaluating the antimicrobial potential of various N-substituted phenyl-2-chloroacetamides, this compound demonstrated significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Candida albicans and reduced effectiveness against Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainActivity Level
Staphylococcus aureusHigh
Methicillin-resistant S. aureusHigh
Candida albicansModerate
Escherichia coliLow

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives containing halogenated phenyl groups have been linked to enhanced antiproliferative activity against breast cancer cell lines such as MDA-MB-231 and MCF-7 .

Case Study: Antiproliferative Effects

A recent study investigated the antiproliferative effects of several chloroacetamides, including this compound. The results indicated that this compound exhibited significant inhibition of cell growth at concentrations ranging from 1.5 to 6.3 µM, with selectivity towards cancer cells over normal cells .

Table 2: Anticancer Activity Data

CompoundIC50 (µM)Selectivity Ratio (Cancer/Normal)
This compound1.52 - 6.315.5 - 17.5

Q & A

Q. Critical Parameters :

  • Temperature : Low temperatures (e.g., 273 K) during acetylation minimize side reactions.
  • Solvent Choice : Dichloromethane or toluene for optimal solubility and byproduct removal.
  • Catalyst : Triethylamine ensures efficient deprotonation and reaction progression .

Basic: How is the structural identity of this compound validated in academic research?

Answer:
A multi-technique approach is essential:

  • Spectroscopy :
    • NMR : 1H^1H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; acetamide methyl at δ 2.1–2.3 ppm) .
    • IR : Stretching bands for amide C=O (~1650 cm1^{-1}) and aromatic C-Cl (~750 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SHELXL software) resolves bond lengths, angles, and intermolecular interactions (e.g., N–H···O hydrogen bonds stabilizing the lattice) .

Table 1 : Representative Crystallographic Data (Hypothetical Example)

ParameterValue
Space groupP21/c2_1/c
Dihedral angles10.8° (benzoyl vs. acetamide)
Hydrogen bondsN1–H1···O1 (2.02 Å)

Advanced: How can researchers design experiments to evaluate the biological activity of this compound, particularly in inflammatory or analgesic pathways?

Answer:
Experimental Design :

In Vitro Assays :

  • COX-1/COX-2 Inhibition : Measure IC50_{50} values using fluorometric kits to assess cyclooxygenase selectivity .
  • Binding Studies : Molecular docking against COX-2 (PDB ID: 5KIR) to predict interaction motifs.

In Vivo Models :

  • Carrageenan-Induced Paw Edema : Administer the compound (10–50 mg/kg) and compare edema reduction to ibuprofen .
  • Hot-Plate Test : Evaluate analgesic latency periods in mice with dose-response curves.

Controls : Include positive controls (e.g., paracetamol) and vehicle groups. Statistical analysis (ANOVA, p < 0.05) ensures validity .

Advanced: How might researchers resolve discrepancies between crystallographic data and computational structural predictions?

Answer:
Common Discrepancies :

  • Torsional Angles : Differences in methoxybenzoyl orientation due to crystal packing forces.
  • Hydrogen Bonding : Missing weak interactions (e.g., C–H···O) in computational models.

Q. Resolution Strategies :

Refinement : Use SHELXL to iteratively adjust thermal parameters and occupancy factors .

DFT Optimization : Compare experimental data with density functional theory (B3LYP/6-311G**) geometry-optimized structures .

Validation Tools : Employ checkCIF/PLATON to identify outliers in bond distances/angles .

Advanced: What strategies are effective for synthesizing derivatives of this compound to enhance pharmacological activity?

Answer:
Derivatization Approaches :

Core Modifications :

  • Electron-Withdrawing Groups : Introduce Cl or F at the 4-position of the benzoyl ring to enhance metabolic stability .
  • Methoxy Replacement : Substitute with trifluoromethoxy to improve COX-2 selectivity .

Side-Chain Functionalization :

  • Sulfonamide Addition : Attach sulfonamide moieties to the acetamide nitrogen for improved solubility (e.g., via reaction with sulfonyl chlorides) .

Q. Activity Correlation :

  • QSAR Models : Use Hammett constants (σ) to correlate substituent electronic effects with IC50_{50} values .

Advanced: How can researchers address low yields or impurities during large-scale synthesis?

Answer:
Optimization Steps :

Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted 3-methoxybenzoyl chloride.

Byproduct Mitigation :

  • Recrystallization : Use toluene/methanol mixtures to isolate pure product .
  • Kinetic Control : Slow addition of acetyl chloride prevents over-acylation.

Q. Analytical Monitoring :

  • HPLC : Track reaction progress (C18 column, acetonitrile/water gradient) .

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